molecular formula C10H12BrN B1517205 (1-(4-Bromophenyl)cyclopropyl)methanamine CAS No. 771583-34-7

(1-(4-Bromophenyl)cyclopropyl)methanamine

Cat. No. B1517205
M. Wt: 226.11 g/mol
InChI Key: SOZRMVNRGDOZBY-UHFFFAOYSA-N
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Patent
US08962648B2

Procedure details

Following the procedure outlined for Example 666, 1-(4-bromophenyl)cyclopropane carbonitrile (2.0 g, 9.0 mmol) was reacted with BH3.THF (1.0 M in THF, 50 mL, 50 mmol) to afford the desired product (1.9 g, 94%) as a yellow oil: ESI MS m/z 226 [C10H12BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.B.C1COCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:11][NH2:12])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.